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Compound of Interest

Compound Name: Cedrenol

Cat. No.: B1261940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

cedrenol, a naturally occurring sesquiterpenoid alcohol. The information presented herein is

intended to support researchers, scientists, and drug development professionals in the

identification, characterization, and utilization of this compound. This document details the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

cedrenol, along with the experimental protocols for acquiring such data.

Introduction to Cedrenol
Cedrenol, with the chemical formula C₁₅H₂₄O, is a bicyclic sesquiterpene alcohol possessing a

characteristic woody aroma. Its structure, featuring a hydroxyl group and a carbon-carbon

double bond, gives rise to distinct spectral signatures that are crucial for its unambiguous

identification and structural elucidation. The IUPAC name for cedrenol is (1R,2R,5S,7R)-2,6,6-

trimethyl-8-methylidenetricyclo[5.3.1.0¹⁵]undecan-9-ol, and it is also known by synonyms such

as cedr-8(15)-en-9-ol.[1]

Spectral Data of Cedrenol
The following sections summarize the key spectral data for cedrenol obtained through various

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. While complete assigned ¹H and ¹³C NMR data for cedrenol is not readily available

in the public domain, the following tables are based on typical chemical shift ranges for similar

sesquiterpenoid structures and available database information.

Table 1: Predicted ¹H NMR Spectral Data for Cedrenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.7-5.0 m 2H
=CH₂ (exocyclic

methylene)

~3.5-4.0 m 1H CH-OH

~0.8-2.5 m ~21H
Aliphatic and allylic

protons

Note: This is a predicted spectrum based on the structure of cedrenol. Actual experimental

values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for Cedrenol

Chemical Shift (δ) ppm Carbon Type Assignment

~150 Quaternary C=CH₂

~105 CH₂ =CH₂

~70-80 CH CH-OH

~15-60 CH, CH₂, CH₃ Aliphatic carbons

Note: This is a predicted spectrum based on the structure of cedrenol. The PubChem

database indicates that a ¹³C NMR spectrum was acquired on a BRUKER WP-200 SY

instrument.[2]

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of cedrenol is characterized by the presence of a hydroxyl (-OH) group and a

carbon-carbon double bond (C=C).

Table 3: Characteristic IR Absorption Bands for Cedrenol

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (hydroxyl group)

3080-3010 Medium =C-H stretch (alkene)

2960-2850 Strong C-H stretch (alkane)

1680-1620 Medium C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

~1375 Medium C-H bend (alkane)

~1050 Medium
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation. Cedrenol has a

molecular weight of 220.35 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for Cedrenol
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m/z Relative Intensity (%) Possible Fragment

220 Low [M]⁺ (Molecular Ion)

205 Moderate [M - CH₃]⁺

187 Moderate [M - CH₃ - H₂O]⁺

161 High [C₁₂H₁₇]⁺

105 High [C₈H₉]⁺

95 High [C₇H₁₁]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data of cedrenol. These

should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy
A sample of pure cedrenol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃),

containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR

spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For

unambiguous assignment of signals, two-dimensional NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy
The IR spectrum of cedrenol, which can be a viscous liquid or solid, can be obtained using a

Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be

prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a
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transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid

and solid samples, where a small amount of the sample is placed directly on the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile compounds like cedrenol. A dilute

solution of cedrenol in a volatile solvent (e.g., hexane or dichloromethane) is injected into the

gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5

or HP-5MS). The separated components then enter the mass spectrometer, where they are

ionized (typically by electron impact) and fragmented. The mass spectrum of cedrenol is then

recorded.

Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis and identification of

cedrenol.

Caption: Workflow for the spectral analysis of cedrenol.

Signaling Pathway Diagram (Hypothetical)
While cedrenol is primarily known as a fragrance and flavor compound, research into its

biological activities is ongoing. The following is a hypothetical signaling pathway diagram

illustrating a potential mechanism of action for cedrenol in a cellular context, for illustrative

purposes.

Caption: Hypothetical signaling pathway of cedrenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Cedrenol
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1261940?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

